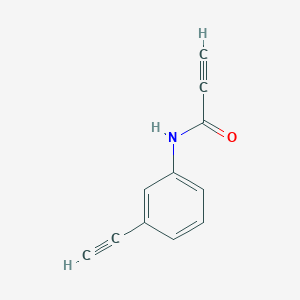

n-(3-Ethynylphenyl)propiolamide

Description

Contextualization within Ethynylphenyl and Propiolamide (B17871) Chemical Space

N-(3-Ethynylphenyl)propiolamide is a bifunctional molecule that incorporates two key reactive groups: a terminal alkyne on the phenyl ring and a propiolamide moiety. The ethynylphenyl group provides a rigid framework and a site for various alkyne-based chemical transformations. Terminal alkynes are known for their relatively high acidity compared to other hydrocarbons, allowing for deprotonation to form potent nucleophiles. libretexts.orglibretexts.org This reactivity is a cornerstone of many synthetic strategies.

The propiolamide functional group, an amide derivative of propiolic acid, is characterized by an electron-deficient triple bond conjugated to a carbonyl group. nih.gov This electronic arrangement makes the alkyne susceptible to nucleophilic attack. Propiolamide derivatives have been investigated for their reactivity in various transformations, including transition-metal-free semireduction reactions to form valuable (E)-acrylamide derivatives. organic-chemistry.org

The combination of these two functionalities in a single molecule, as seen in this compound, creates a versatile platform for chemical exploration. The presence of two distinct alkyne groups with different electronic properties opens up possibilities for selective and orthogonal chemical modifications.

Significance in Contemporary Organic Synthesis and Chemical Biology Research

The unique structural attributes of this compound underpin its growing importance in both organic synthesis and chemical biology.

In organic synthesis , this compound serves as a valuable building block for the construction of more complex molecular architectures. The dual alkyne functionalities allow for participation in a wide array of chemical reactions, including:

Click Chemistry: The terminal alkyne of the ethynylphenyl group is a prime substrate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This allows for the efficient and specific conjugation of the molecule to other chemical entities.

Cross-Coupling Reactions: The terminal alkyne can also participate in various cross-coupling reactions, such as Sonogashira, Glaser, and Hay couplings, to form new carbon-carbon bonds.

Nucleophilic Addition: The propiolamide alkyne is susceptible to nucleophilic addition, enabling the introduction of diverse functional groups.

The amide bond within the propiolamide moiety provides structural rigidity and can participate in hydrogen bonding interactions, which is a crucial aspect in the design of molecules with specific binding properties. The synthesis of amides is a fundamental transformation in organic chemistry, often achieved through the coupling of a carboxylic acid and an amine. researchgate.netresearchgate.netorganic-chemistry.org

In the field of chemical biology , this compound and its derivatives hold promise as molecular probes and bifunctional linkers. The ability to undergo bioorthogonal reactions, such as click chemistry, makes it suitable for labeling biomolecules in complex biological systems. The terminal alkyne of the propiolamide can also react with cysteine nucleophiles in proteins, suggesting its potential for developing covalent inhibitors or activity-based probes. nih.gov

The modular nature of this compound allows for the systematic variation of its structure to fine-tune its properties for specific applications. For instance, the phenyl ring can be further substituted to modulate its electronic properties or to introduce additional functionalities.

Below is a table summarizing the key properties of the constituent functional groups of this compound:

| Functional Group | Key Features and Reactivity |

| 3-Ethynylphenyl | - Rigid aromatic scaffold. - Terminal alkyne with moderate acidity (pKa ~25), allowing for deprotonation and subsequent nucleophilic attack. libretexts.orglibretexts.org - Substrate for click chemistry and various cross-coupling reactions. |

| Propiolamide | - Electron-deficient alkyne due to conjugation with the amide carbonyl group. - Susceptible to nucleophilic addition reactions. - The amide bond provides structural rigidity and hydrogen bonding capabilities. masterorganicchemistry.com - Can undergo transition-metal-free semireduction. organic-chemistry.org |

Structure

3D Structure

Properties

Molecular Formula |

C11H7NO |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

N-(3-ethynylphenyl)prop-2-ynamide |

InChI |

InChI=1S/C11H7NO/c1-3-9-6-5-7-10(8-9)12-11(13)4-2/h1-2,5-8H,(H,12,13) |

InChI Key |

NJGFKGORZRXGRU-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 3 Ethynylphenyl Propiolamide and Its Analogs

Strategic Pathways for Propiolamide (B17871) Moiety Construction

The creation of the propiolamide functional group is a critical step in the synthesis of N-(3-ethynylphenyl)propiolamide. This is primarily achieved through two effective methods: the direct formation of an amide bond and the derivatization of propiolic acid derivatives.

A straightforward route to this compound is the coupling of 3-ethynyl-aniline with propiolic acid. This reaction typically employs standard amide bond-forming reagents. organic-chemistry.orgunimi.it Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often supplemented with activating agents like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance reaction efficiency. google.com The reaction is generally conducted in an inert organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). google.com The choice of reagents and conditions can be tailored to optimize the yield and purity of the final product. A protocol using TiCl4 in pyridine (B92270) has also been reported to be effective for the condensation of carboxylic acids and amines. nih.gov

| Coupling Reagent | Activating Agent | Solvent |

| DCC | - | DCM |

| EDC | HOBt/NHS | DMF |

| TiCl4 | - | Pyridine |

This method's versatility allows for the synthesis of a wide range of analogs by simply substituting 3-ethynyl-aniline with other derivatives.

An alternative synthetic strategy involves the modification of a propiolic acid derivative. nih.gov A highly effective approach in this category is the use of propioloyl chloride, a reactive derivative of propiolic acid. Propioloyl chloride can be prepared by treating propiolic acid with a chlorinating agent such as thionyl chloride (SOCl₂). The subsequent reaction of propioloyl chloride with 3-ethynyl-aniline, typically in the presence of a non-nucleophilic base like triethylamine, yields this compound. This method, known as the Schotten-Baumann reaction, is often characterized by high yields and rapid reaction times. organic-chemistry.org

Functionalization of the Ethynyl (B1212043) Group in this compound

The dual terminal alkyne groups in this compound serve as versatile handles for further molecular elaboration through transition metal-catalyzed reactions.

Palladium and gold catalysts are particularly effective in activating the carbon-carbon triple bonds of the ethynyl groups, enabling a variety of synthetic transformations.

Palladium catalysts are widely used for cross-coupling reactions involving alkynes. The Sonogashira coupling reaction, for instance, facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, in conjunction with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This method has been utilized in the synthesis of various complex molecules and materials, including ethynyl-linked covalent organic frameworks. nih.gov By controlling the reaction conditions, it is possible to selectively couple either of the alkyne groups in this compound. nih.govnih.gov Palladium catalysts can also mediate hydroarylation reactions, where an aryl group is added across one of the alkyne triple bonds.

| Reaction | Catalyst System | Reactant | Product |

| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Aryl Halide | N-(3-(arylethynyl)phenyl)propiolamide |

| Hydroarylation | Palladium Catalyst | Arylboronic Acid | Aryl-substituted alkene derivative |

Gold catalysts, known for their high affinity for alkynes, are potent catalysts for nucleophilic additions to carbon-carbon triple bonds. nih.govmdpi.com They can effectively catalyze intramolecular hydroamination reactions of this compound, where the amide's N-H bond adds across one of the alkyne moieties, leading to the formation of heterocyclic structures. mdpi.com This process can be used to synthesize substituted quinolines and other nitrogen-containing heterocycles.

Furthermore, gold catalysts can induce cycloisomerization reactions, rearranging the carbon skeleton of this compound to form complex polycyclic systems. researchgate.net These reactions are initiated by the coordination of the gold catalyst to the alkyne functionalities, triggering a cascade of intramolecular transformations. rsc.org

| Transformation | Catalyst | Product Type |

| Intramolecular Hydroamination | Gold(I) or Gold(III) Complex | Substituted Quinolines |

| Cycloisomerization | Gold(I) or Gold(III) Complex | Polycyclic Aromatic Systems |

Transition Metal-Catalyzed Alkyne Transformations.

Rhodium-Catalyzed Silylformylation Reactions

Rhodium-catalyzed reactions represent a powerful tool for the functionalization of alkynes. While the direct silylformylation of this compound is not extensively documented, related rhodium-catalyzed transformations of alkynes, such as hydroformylation and silylation, provide a strong basis for the potential application of this methodology.

Rhodium-catalyzed hydroformylation of internal alkynes has been shown to produce enals with high chemo- and stereoselectivity. rsc.org This method, employing a self-assembling ligand system, could potentially be adapted for this compound to introduce a formyl group across one of the alkyne moieties. Such a transformation would yield a highly functionalized intermediate amenable to further synthetic manipulations.

Furthermore, rhodium-catalyzed carbonylative synthesis has been successfully used to prepare silyl-substituted indenones from silanes and internal alkynes in the presence of carbon monoxide. nih.gov This suggests that a rhodium catalyst could mediate the coupling of a silane (B1218182) and this compound, followed by carbonylation and cyclization, to generate complex heterocyclic structures. The regioselectivity of such a reaction would be of key interest, determining which of the two alkyne groups participates in the cyclization.

Intramolecular rhodium-catalyzed silylation of C-H bonds has also been developed, demonstrating the catalyst's ability to effect C-Si bond formation. nih.gov While this particular methodology is specific for alkyl C-H bonds, it highlights the capacity of rhodium catalysts to activate and functionalize otherwise inert bonds, a principle that could be extended to the alkyne C-H bonds in this compound.

| Catalyst System | Reactants | Product Type | Potential Application to this compound |

| Rhodium with self-assembling ligand | Internal alkyne, H₂, CO | Enal | Regioselective formylation of one alkyne moiety |

| Rhodium(I) complex | Silane, Internal alkyne, CO | Silyl-substituted indenone | Carbonylative cyclization to form complex heterocycles |

| [Rh(Xantphos)Cl] | Alcohol-derived silyl (B83357) ether | 1,4-Diol (via C-H silylation) | Activation and silylation of C-H or alkyne bonds |

Metal-Free Radical Mediated Functionalizations

Metal-free synthetic methods are of increasing importance due to their reduced cost and environmental impact. For this compound and its analogs, metal-free radical-mediated functionalizations offer a powerful approach to generate complex structures.

A notable example is the visible-light-induced metal-free cascade cyclization of N-arylpropiolamides. rsc.org Using an organic photocatalyst, this method allows for the synthesis of 3-phosphorylated, trifluoromethylated, and thiocyanated azaspiro[4.5]trienones. This reaction proceeds at room temperature under blue LED irradiation and demonstrates wide substrate scope and good functional group tolerance. The application of this methodology to this compound would likely result in the formation of a spirocyclic structure, with the ethynylphenyl group influencing the electronic properties and reactivity of the propiolamide moiety.

Furthermore, a transition-metal-free semireduction of propiolamide derivatives has been reported, utilizing pinacolborane and catalytic potassium tert-butoxide. nih.gov This reaction provides the corresponding (E)-3-substituted acrylamide (B121943) derivatives with high stereoselectivity. nih.gov This method could be employed to selectively reduce one of the alkyne functionalities of this compound, yielding a valuable intermediate with both an alkene and an alkyne group for further differential functionalization.

| Reaction Type | Reagents | Product | Key Features |

| Photocatalytic Cascade Cyclization | N-arylpropiolamide, Phosphorus/Trifluoromethyl/Thiocyanato source, 4CzIPN (photocatalyst), Blue LED | Azaspiro[4.5]trienone | Metal-free, Room temperature, High functional group tolerance |

| Semireduction | Propiolamide, Pinacolborane, KOtBu (catalytic) | (E)-Acrylamide | Transition-metal-free, High E/Z selectivity |

Regioselective and Stereoselective Alkyne Additions

The presence of two distinct alkyne functionalities in this compound makes regioselective and stereoselective addition reactions crucial for its synthetic utility.

The aforementioned transition-metal-free semireduction of propiolamides with pinacolborane and catalytic potassium tert-butoxide is a prime example of a highly stereoselective addition. nih.govnih.gov This reaction selectively produces the (E)-acrylamide, demonstrating excellent control over the geometry of the resulting double bond. nih.govnih.gov When applied to this compound, the chemoselectivity of this reaction would be a critical factor, determining whether the propiolamide alkyne or the phenylacetylene (B144264) alkyne is preferentially reduced.

Palladium-catalyzed reactions of N-allyl propiolamides with arylboronic acids have been shown to produce α-alkylidene-β-hydroxy-γ-lactams. researchgate.net However, this reaction was reported to be unsuccessful for N-arylpropiolamides, suggesting that the electronic nature of the nitrogen substituent plays a significant role in the reaction outcome. researchgate.netrsc.org This highlights the challenges and opportunities in developing regioselective addition reactions for this compound, where the aryl group on the nitrogen is a defining feature.

Synthetic Approaches to Arylpropiolamide Scaffolds

The core structure of this compound is the N-arylpropiolamide scaffold. The synthesis of this scaffold is typically achieved through the coupling of an aniline (B41778) derivative with a propiolic acid derivative.

Intramolecular cyclization of N-arylpropiolamides is a common strategy for the synthesis of functionalized 2-quinolone derivatives. ingentaconnect.com These cyclizations can be promoted by various catalysts and reagents, leading to a diverse range of heterocyclic products. The synthesis of this compound itself would likely involve the coupling of 3-ethynylaniline (B136080) with propiolic acid or an activated derivative thereof.

The versatility of the N-arylpropiolamide scaffold is further demonstrated by its use in copper-catalyzed ipso-annulation reactions with 1,3-diketones to form diketoalkylated spiro[4.5]trienones. researchgate.net This reaction involves an oxidative dearomatization process, showcasing a powerful method for building complex three-dimensional structures from relatively simple starting materials.

Cascade and Tandem Reaction Sequences for Complex Architectures

Cascade and tandem reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. The N-arylpropiolamide scaffold is an excellent substrate for such transformations, enabling the rapid construction of complex molecular architectures.

Visible-light-induced metal-free cascade cyclizations of N-arylpropiolamides have been developed to synthesize various azaspiro[4.5]trienones. rsc.org These reactions proceed via a radical-initiated cascade annulation, demonstrating the power of photoredox catalysis in building complex heterocyclic systems. rsc.org

Furthermore, cascade vinyl radical ipso-cyclization reactions of N-propargyl benzamides have been studied, leading to the formation of α,β-unsaturated-β-aryl-γ-lactams. nih.gov While the substrate is not an N-arylpropiolamide, the principles of radical-initiated cyclization and fragmentation are highly relevant. Adapting such a cascade to this compound could open new avenues for the synthesis of novel polycyclic structures.

Rhodium-catalyzed cascade C-H functionalization/cyclization reactions of N-arylpyridin-2-amines with α,β-unsaturated aldehydes have also been reported to afford dihydroquinolinone derivatives. nih.gov This highlights the potential for developing rhodium-catalyzed cascade reactions starting from this compound, where the ethynyl group could participate in the cascade sequence.

| Reaction Type | Starting Material | Key Transformation | Product |

| Photocatalytic Cascade Cyclization | N-arylpropiolamide | Radical-initiated cascade annulation | Azaspiro[4.5]trienone |

| Vinyl Radical Cascade | N-propargyl benzamide | Ipso-cyclization, fragmentation, cyclization | α,β-Unsaturated-β-aryl-γ-lactam |

| Rhodium-Catalyzed Cascade | N-arylpyridin-2-amine, α,β-unsaturated aldehyde | C-H functionalization/cyclization | Dihydroquinolinone |

Chemical Reactivity and Transformations of N 3 Ethynylphenyl Propiolamide Derivatives

Intramolecular Cyclization Reactions Leading to N-Heterocycles

The proximate positioning of the two alkyne groups and the amide linkage within N-(3-ethynylphenyl)propiolamide and its derivatives facilitates a range of intramolecular cyclization reactions. These transformations are powerful methods for the construction of complex nitrogen-containing heterocyclic compounds, which are significant structural motifs in medicinal chemistry and materials science.

Formation of Quinazoline (B50416) Derivatives

Quinazoline derivatives are a prominent class of N-heterocycles that can be synthesized from this compound precursors. One notable application involves the synthesis of N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine dihydrochloride (B599025). google.com This complex molecule is prepared through a multi-step process where a key step involves the reaction of 4-(3-ethynylanilino)-6-hydroxy-7-methoxyquinazoline with 3-morpholinopropyl chloride. google.com This is followed by the conversion of the resulting quinazolin-4-amine (B77745) to its dihydrochloride salt. google.com The synthesis demonstrates how the ethynylphenylamino moiety is incorporated into the final quinazoline structure.

In a different approach, benzo[f]quinazoline-1,3(2H,4H)-diones can be synthesized through a sequence that includes palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions, followed by an acid-mediated cycloisomerization. beilstein-journals.org This final cyclization step, which forms the quinazoline ring system, is typically promoted by an acid such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) in toluene (B28343) at elevated temperatures. beilstein-journals.org The reaction proceeds until the starting material is consumed, as monitored by thin-layer chromatography (TLC), and then neutralized to isolate the product. beilstein-journals.org

Table 1: Conditions for Acid-Mediated Cycloisomerization to Benzo[f]quinazoline-1,3-diones beilstein-journals.org

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield |

| 1 | p-TsOH·H₂O (20 equiv) | Toluene | 100 | 4 | Moderate to Quantitative |

Synthesis of Pyridone and Pyrimidinone Scaffolds

While direct synthesis of pyridone and pyrimidinone scaffolds from this compound itself is not explicitly detailed in the provided context, the broader chemistry of propiolamides suggests pathways to such structures. The reactivity of the alkyne and amide functionalities can be harnessed to construct these six-membered heterocyclic rings. For instance, related cyclization strategies often involve the use of transition metal catalysts to facilitate the desired bond formations.

Ring-Closing Reactions Involving the Amide and Alkyne Groups

The amide and alkyne groups within this compound derivatives are key players in various ring-closing reactions. These reactions can lead to the formation of a variety of heterocyclic systems, depending on the reaction conditions and the specific substitution pattern of the starting material. The intramolecular cyclization of N-allyl propiolamides, for example, serves as a facile route to highly substituted γ-lactams. researchgate.net This type of reaction highlights the utility of the propiolamide (B17871) core in constructing five-membered ring systems. researchgate.net The development of efficient methods for the synthesis of functionalized γ-lactam derivatives from these building blocks is an area of active research. researchgate.net

Intermolecular Functionalizations of the Ethynyl (B1212043) and Amide Moieties

Beyond intramolecular cyclizations, the ethynyl and amide groups of this compound and its derivatives are susceptible to a range of intermolecular functionalization reactions. These reactions allow for the introduction of new chemical entities onto the propiolamide scaffold, further expanding its chemical diversity and potential applications. For instance, the terminal ethynyl group can readily participate in classic alkyne reactions such as click chemistry, Sonogashira coupling, and various addition reactions. The amide linkage, while generally stable, can also be a site for functionalization, although this often requires more forcing conditions or specific catalytic activation.

Catalyst Design and Ligand Effects in Propiolamide Chemistry

The success of many transformations involving propiolamides is critically dependent on the design of the catalyst and the nature of the ligands employed. nih.govnumberanalytics.com Effective catalyst design aims to create materials with tailored properties to facilitate specific chemical reactions, enhance reaction rates and selectivity, and minimize waste. numberanalytics.com

Key principles in catalyst design include:

Structural Conduciveness: The catalyst's structure must be amenable to the desired chemical reaction. nih.gov

Thermodynamic Favorability: The thermodynamics of the reaction can be tuned by modifying the catalyst's ligands, substituents, or metal center. nih.gov

Optimal Rigidity and Flexibility: The catalyst needs to be rigid enough to maintain a suitable equilibrium structure but flexible enough to allow for the conformational changes necessary for the reaction to proceed. nih.gov

Computational chemistry and modeling have become indispensable tools in catalyst design, allowing for the prediction of catalyst properties and the screening of potential candidates before experimental synthesis. numberanalytics.commdpi.com This approach can significantly reduce the amount of trial-and-error experimentation required. numberanalytics.com

The choice of ligands can have a profound impact on the outcome of a catalytic reaction. For instance, in iridium-catalyzed C-H activation, the use of specific ligands can allow for chemoselective activation of one directing group over another within the same molecule. rsc.org This highlights the power of ligand effects in controlling the regioselectivity and chemoselectivity of a reaction. In the context of propiolamide chemistry, the ligands can influence the coordination of the substrate to the metal center, thereby directing the course of the reaction towards a specific cyclized or functionalized product.

N 3 Ethynylphenyl Propiolamide in Medicinal Chemistry Research Frameworks

Application as a Core Scaffold for Small Molecule Libraries

The concept of a core scaffold is central to modern drug discovery, providing a conserved structural motif from which a multitude of derivatives can be synthesized. N-(3-Ethynylphenyl)propiolamide serves as an exemplary core scaffold for the generation of small molecule libraries. Its rigid phenyl ring provides a defined three-dimensional geometry, while the two terminal alkyne functionalities and the amide bond offer multiple points for chemical diversification.

The construction of small molecule libraries based on the this compound scaffold allows for a systematic exploration of chemical space around a validated core. nih.govnih.gov This approach is particularly valuable in the early stages of drug discovery, where the goal is to identify initial "hit" compounds that exhibit a desired biological activity. By reacting the terminal alkynes through various coupling reactions, such as the Sonogashira coupling or click chemistry, a wide array of substituents can be introduced. Similarly, modification of the amide linkage or substitution on the phenyl ring can further expand the diversity of the library. bath.ac.uknih.gov

The resulting libraries, containing hundreds or even thousands of structurally related analogues, can then be screened against a variety of biological targets. This high-throughput screening approach, facilitated by the common core structure, enables the rapid identification of compounds with potential therapeutic efficacy. The modular nature of the synthesis, stemming from the well-defined reactivity of the this compound core, is a significant advantage in the efficient production of these libraries.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. The this compound framework has proven to be a valuable tool for conducting detailed SAR investigations, particularly in the development of kinase inhibitors. nih.govnih.gov

The investigation of substituent effects on the biological profiles of this compound analogues employs a range of methodologies. A primary approach involves the systematic synthesis of derivatives where specific substituents on the phenyl ring or at the terminal alkyne positions are varied. mdpi.comnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can probe the electronic requirements for optimal target engagement. researchgate.net

The biological activity of these synthesized analogues is then assessed through a battery of in vitro assays. For kinase inhibitors, this typically includes enzymatic assays to determine the half-maximal inhibitory concentration (IC50) against the target kinase. nih.gov Cellular assays are also employed to evaluate the compound's ability to inhibit signaling pathways within a cellular context.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often used in concert with experimental data. nih.gov These in silico techniques can predict the binding modes of analogues within the target's active site and help to rationalize the observed SAR trends. mdpi.com For example, docking studies can reveal key hydrogen bonding interactions or hydrophobic contacts that are crucial for potent inhibition.

A hypothetical SAR study on this compound analogues targeting a specific kinase might yield data as presented in the interactive table below. This table illustrates how different substituents on the phenyl ring could modulate inhibitory activity.

| Compound ID | R1 Substituent | R2 Substituent | Kinase Inhibition (IC50, nM) |

| N-1 | H | H | 500 |

| N-2 | 4-OCH3 | H | 250 |

| N-3 | 4-Cl | H | 750 |

| N-4 | H | 4-F | 400 |

| N-5 | 4-OCH3 | 4-F | 150 |

This table contains hypothetical data for illustrative purposes.

The spatial arrangement of atoms and functional groups within a molecule can have a profound impact on its biological activity. In the context of this compound analogues, the investigation of positional isomerism is a key aspect of SAR studies. For example, moving a substituent to a different position on the phenyl ring can drastically alter the compound's binding affinity and selectivity.

Lead Optimization Strategies Incorporating this compound Analogues

Once a "hit" compound is identified from a screening campaign, the process of lead optimization begins. This iterative process aims to improve the potency, selectivity, and pharmacokinetic properties of the initial hit to generate a viable drug candidate. Analogues of this compound are frequently employed in these optimization strategies. nih.govnih.gov

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery and optimization that begins with the identification of small, low-molecular-weight fragments that bind to the target protein. numberanalytics.comnih.gov The this compound scaffold itself can be considered a larger fragment, or it can be deconstructed into smaller fragments for initial screening.

In one FBDD approach, the ethynylphenyl moiety could be identified as a fragment that binds to a specific sub-pocket of a kinase. drugdiscoverychemistry.com This fragment can then be "grown" by adding the propiolamide (B17871) portion and further substituents to extend into adjacent binding regions and increase potency. mdpi.com This fragment-growing strategy allows for the systematic exploration of the binding site and the rational design of more potent inhibitors. The principles of FBDD emphasize the efficiency of exploring chemical space with smaller, less complex molecules. numberanalytics.com

Lead optimization is an iterative process involving cycles of chemical synthesis, biological testing, and computational analysis. nih.gov The this compound scaffold is well-suited for this iterative approach due to its synthetic tractability. nih.gov

In each cycle, new analogues are designed based on the SAR data from the previous round. For example, if a methoxy (B1213986) substituent at the 4-position of the phenyl ring was found to improve potency, the next cycle might explore other alkoxy groups or bioisosteric replacements at that position to further enhance activity.

Beyond potency, lead optimization also focuses on improving physicochemical properties such as solubility, metabolic stability, and cell permeability. The modular nature of the this compound core allows for the targeted modification of different parts of the molecule to address specific property-related liabilities. For instance, if a compound suffers from poor solubility, polar groups can be introduced at one of the terminal alkyne positions. This iterative process continues until a lead candidate with a balanced profile of potency, selectivity, and drug-like properties is identified.

The table below illustrates a hypothetical iterative design cycle for a lead optimization campaign based on an this compound analogue.

| Cycle | Compound ID | Modification | Kinase Inhibition (IC50, nM) | Aqueous Solubility (µg/mL) |

| 1 | Lead-1 | Initial Hit | 200 | 5 |

| 2 | Lead-1a | Add 4-morpholino group | 150 | 25 |

| 3 | Lead-1b | Replace 4-morpholino with 4-(2-hydroxyethyl)piperazine | 120 | 50 |

| 4 | Lead-1c | Add 3-fluoro to phenyl ring of Lead-1b | 80 | 45 |

This table contains hypothetical data for illustrative purposes.

Exploitation of Molecular Three-Dimensionality in Scaffold Design

In the quest for novel therapeutics, particularly against challenging protein targets, medicinal chemistry has increasingly emphasized the importance of molecular three-dimensionality (3D). Molecules with greater 3D character often exhibit improved selectivity and more favorable physicochemical properties. The this compound core, while possessing a largely planar phenyl ring and amide bond, serves as an exemplary scaffold for the systematic introduction of three-dimensionality.

The structure is defined by a central, rigid phenylpropiolamide linker that connects two reactive terminal alkyne groups at defined vectors. This rigidity is crucial, as it reduces the entropic penalty upon binding to a target protein. The true potential for 3D exploration lies in the derivatization of its dual alkyne termini. These alkynes act as handles for coupling with a wide array of chemical moieties. By attaching sterically diverse and complex fragments to one or both ends of the scaffold, chemists can systematically expand the molecule's shape and explore the chemical space around a core binding element in a controlled manner. This strategy allows for the creation of libraries of compounds with varying 3D architectures, which is essential for optimizing interactions within the often complex and non-planar binding pockets of proteins.

| Scaffold Position | Attached Group (R) | Potential Impact on Molecular Shape |

|---|---|---|

| Propiolamide Alkyne | Small, linear groups (e.g., methyl) | Maintains linear trajectory, minimal increase in 3D complexity. |

| Ethynylphenyl Alkyne | Bulky aliphatic groups (e.g., tert-butyl, adamantyl) | Introduces significant globular 3D character and lipophilicity. |

| Propiolamide Alkyne | Chiral auxiliaries or complex ring systems | Generates specific stereochemical configurations and complex 3D topologies. |

| Ethynylphenyl Alkyne | Flexible linkers (e.g., PEG chains) followed by a ligand | Allows for spanning larger distances and accessing multiple binding sub-pockets, increasing conformational complexity. |

Development of Molecular Probes and Chemical Biology Tools

The this compound scaffold is particularly well-suited for the construction of advanced molecular probes and other chemical biology tools. Its bifunctional nature, conferred by the two chemically addressable alkyne groups, allows for the assembly of multi-component systems designed for specific experimental purposes like target identification and validation. nih.gov

Photoaffinity labeling (PAL) is a powerful technique used to identify the direct binding partners of a small molecule within a complex proteome. enamine.netnih.gov A PAL probe typically consists of a ligand for the protein of interest, a photoreactive group that forms a covalent bond upon UV irradiation, and a reporter tag for detection and enrichment. nih.govnih.gov

The this compound framework provides an ideal chassis for constructing bifunctional PAL probes. mdpi.com In a typical design, a known ligand or pharmacophore is attached to the molecule, often by modifying the phenyl ring or amine. A photoreactive moiety, such as a diazirine or benzophenone, is also incorporated into the structure. enamine.net The key advantage of this scaffold is that one of the terminal alkynes remains available as a bio-orthogonal handle. This allows for a "two-step" labeling approach where the probe first cross-links to its target protein in a cellular context, after which a reporter tag (e.g., biotin (B1667282) or a fluorophore bearing an azide (B81097) group) is attached via click chemistry for subsequent analysis. nih.gov This modularity minimizes the risk of the reporter tag interfering with the initial binding event, a common challenge in PAL probe design. nih.gov The choice of the photoreactive group is critical and depends on the specific application, with each group having distinct advantages and disadvantages. nih.govacs.org

| Photoreactive Group | Advantages | Disadvantages | Relevant Citation |

|---|---|---|---|

| Benzophenone | Chemically robust and inert to many conditions before photolysis. | Bulky structure can disrupt ligand binding; may require longer UV exposure. | nih.gov |

| Aryl Azide | Smaller than benzophenone; can be synthesized on demand with diverse functionalities. | Can have a longer-lived reactive intermediate (nitrene), potentially increasing non-specific labeling. | enamine.net |

| (Trifluoromethyl)phenyldiazirine | Small size, excellent chemical stability, and generates a highly reactive carbene with few side reactions. | Synthesis can be more complex; alkyl diazirines can be less stable. | semanticscholar.org |

Bio-orthogonal chemistry refers to reactions that can be performed in a living system without interfering with endogenous biological processes. The terminal alkyne group is the quintessential bio-orthogonal handle, renowned for its participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. iris-biotech.de

This compound is distinguished by the presence of two such alkyne tags, making it a homobifunctional linker. nih.govacs.org This feature is highly valuable for target engagement studies, which aim to confirm that a drug candidate interacts with its intended target in a cellular environment. For instance, the scaffold can be used to synthesize heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), which work by linking a target protein to an E3 ubiquitin ligase, thereby inducing the degradation of the target. nih.govresearchgate.net In this context, the this compound can serve as the central linker connecting the target-binding ligand to the E3 ligase-recruiting ligand. acs.org

Furthermore, in a simpler application, one alkyne can be functionalized with a bioactive molecule of interest, while the second alkyne is reserved as a reporter handle. After treating cells with this probe, an azide-functionalized reporter molecule (like a fluorophore) can be "clicked" on, allowing for direct visualization or quantification of target engagement. mdpi.com

| Reaction Type | Key Features | Catalyst/Conditions | Typical Application for Di-Alkyne Scaffold |

|---|---|---|---|

| CuAAC (Click Chemistry) | Fast, high-yielding, and forms a stable triazole linkage. | Requires a Copper(I) catalyst, which can have cellular toxicity. | In vitro probe synthesis; ex vivo labeling of cell lysates. |

| SPAAC (Strain-Promoted) | Does not require a cytotoxic metal catalyst, making it suitable for live-cell imaging. | Generally slower kinetics than CuAAC; requires a strained cyclooctyne (B158145) partner. | Live-cell imaging of target engagement; in vivo probe functionalization. |

Molecular Interaction Studies and Biochemical Mechanism Elucidation

Target Identification Methodologies for N-(3-Ethynylphenyl)propiolamide Analogues

Identifying the specific protein targets of bioactive small molecules like the analogues of this compound is a foundational step in drug discovery and chemical biology. Various advanced methodologies are employed to achieve this, ranging from proteomics-based approaches to computational predictions.

Chemical proteomics is a powerful strategy for the large-scale identification of protein targets of bioactive compounds directly in complex biological systems. nih.gov This is primarily achieved through two complementary methods: Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP). nih.govbiotechsupportgroup.com

Activity-Based Protein Profiling (ABPP) utilizes specially designed chemical probes that covalently bind to the active sites of specific enzyme families. biotechsupportgroup.com These probes typically consist of three parts: a reactive group that forms an irreversible bond with the target, a binding group that directs the probe to a particular protein family, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment. nih.gov ABPP is particularly effective for assessing the functional state of enzymes within the proteome, as it specifically labels active enzymes. nih.gov A key application involves competitive profiling, where the binding of a potential inhibitor compound to its target enzyme prevents labeling by the activity-based probe. By comparing the probe-labeling patterns in the presence and absence of the inhibitor, specific targets can be identified. nih.gov

Compound-Centric Chemical Proteomics (CCCP) , in contrast, is primarily focused on target discovery for a specific bioactive compound. nih.gov In a typical CCCP workflow, the small molecule of interest is chemically immobilized on a solid support, such as agarose (B213101) beads, creating an affinity matrix. nih.govnih.gov This matrix is then incubated with a cell or tissue lysate, allowing the compound's target proteins to bind. nih.gov After washing away non-specifically bound proteins, the captured targets are eluted, identified, and quantified using mass spectrometry. nih.govnih.gov An alternative approach, known as compound-centric displacement proteomics (CCDP), involves first binding the proteome non-selectively to a surface and then specifically eluting proteins by introducing the soluble compound of interest. biotechsupportgroup.combiotechsupportgroup.com

Table 1: Comparison of Chemical Proteomics Approaches

| Feature | Activity-Based Protein Profiling (ABPP) | Compound-Centric Chemical Proteomics (CCCP) |

|---|---|---|

| Primary Goal | To profile the functional state of entire enzyme families. nih.govnih.gov | To identify the specific protein targets of a single bioactive compound. nih.gov |

| Probe Design | An "activity-based probe" with a reactive group targeting an enzyme active site. nih.gov | The compound of interest is immobilized on a solid support or used in a displacement assay. nih.govbiotechsupportgroup.com |

| Key Advantage | Provides information on the functional or active state of identified proteins. nih.gov | Applicable to a wide range of compounds without requiring a specific reactive site. nih.gov |

| Primary Application | Functional enzyme class screening, competitive inhibitor profiling. nih.gov | De novo target identification, on-target/off-target analysis. biotechsupportgroup.com |

Computational methods provide a rapid, cost-effective means to predict potential protein targets for compounds like this compound analogues, narrowing the field for experimental validation. nih.gov These in silico techniques leverage vast biological and chemical databases to generate hypotheses about drug-target interactions. nih.govscienceopen.com

The process often employs a hierarchical framework that includes:

2D and 3D Similarity Methods : These approaches compare the chemical structure of a novel compound to libraries of compounds with known protein targets. Methods like the Similarity Ensemble Approach (SEA) analyze 2D chemical similarity, while 3D methods compare the surface shape and electrostatics of ligand-binding pockets. scienceopen.com

Machine Learning and QSAR : Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and Quantitative Structure-Activity Relationship (QSAR) models are trained on large datasets of known drug-target interactions. nih.govscienceopen.com They learn to recognize the chemical features that determine a compound's likelihood of binding to a particular target. scienceopen.com

Molecular Docking : This technique computationally places a 3D model of the small molecule into the binding site of a protein structure to predict its binding conformation and estimate the strength of the interaction. scienceopen.com

Once a list of potential targets is generated, network-based analysis can be used to place these interactions within the broader context of cellular pathways and disease networks. This helps to predict the potential functional consequences of the compound's activity and can reveal polypharmacological effects where a compound interacts with multiple targets. biotechsupportgroup.com

Phenotypic screening represents a target-agnostic approach to drug discovery. nih.gov Instead of starting with a known protein target, this method involves testing large libraries of compounds for their ability to produce a desired change in cell behavior or phenotype (e.g., inhibiting cancer cell proliferation). nih.gov Analogues of this compound could be assessed in such screens to identify those that elicit a biologically relevant response.

Once a compound with interesting phenotypic activity is identified, a process known as target deconvolution is initiated to determine its mechanism of action. This often involves the chemical proteomics techniques described earlier (ABPP, CCCP) to pull down and identify the specific protein(s) the active compound binds to, thereby linking the observed phenotype to a molecular target. nih.gov This approach was famously central to discovering that thalidomide (B1683933) and its analogues exert their effects by binding to the E3 ligase component Cereblon (CRBN). nih.gov

Mechanistic Investigations of Biochemical Pathways

Following target identification, research focuses on understanding precisely how the compound affects the function of its target and the broader biochemical pathway in which the target operates.

If the identified target of an this compound analogue is an enzyme, a critical next step is to characterize the mechanism of inhibition. This involves kinetic studies to determine how the compound affects the enzyme's catalytic efficiency. By measuring the rate of the enzymatic reaction at various concentrations of both the substrate and the inhibitor, researchers can distinguish between different modes of inhibition.

Table 2: Common Enzyme Inhibition Mechanisms

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

|---|---|---|---|

| Competitive | Inhibitor binds only to the free enzyme at the active site, competing with the substrate. | Unchanged | Increases |

| Non-competitive | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. | Decreases | Unchanged |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex at an allosteric site. | Decreases | Decreases |

| Mixed | Inhibitor binds to an allosteric site of both the free enzyme and the enzyme-substrate complex, but with different affinities. | Decreases | Varies (Increases or Decreases) |

These kinetic parameters are often determined using assays that produce a measurable signal, such as the release of para-nitrophenol (PNP) from a colorimetric substrate, which can be monitored by absorbance spectroscopy. nih.gov

Quantifying the binding affinity between a compound and its protein target is essential for understanding its potency and potential for therapeutic development. nih.gov Binding affinity is typically expressed as a dissociation constant (Kd) or an inhibition constant (Ki), with lower values indicating a stronger interaction. nih.gov

Computational methods are increasingly used to predict these affinities. Alchemical free energy calculations, performed using molecular dynamics (MD) simulations with software like GROMACS and pmx, can provide highly accurate estimates of the relative binding affinities between a series of related ligands and their target. nih.gov These methods simulate a non-physical transformation of one ligand into another within the protein's binding site to calculate the free energy difference. nih.gov Newer deep learning models, such as graph neural networks, can also predict binding affinity by learning from the 3D structural information of the protein-ligand complex. nih.govbiorxiv.org

These computational predictions must be validated by experimental measurements. The specificity of the compound is also a critical consideration, and it is evaluated by testing the compound's binding affinity against a panel of related and unrelated proteins to assess its on-target versus off-target activity. biotechsupportgroup.com

Lack of Available Data on the Modulation of Signal Transduction Pathways by this compound

Despite a comprehensive review of available scientific literature, no research data has been found detailing the effects of the chemical compound this compound on the modulation of signal transduction pathways.

Extensive searches for studies investigating the biological activity of this compound, including its potential interactions with key cellular signaling cascades, have not yielded any relevant findings. This includes a lack of information regarding its impact on well-established pathways such as:

Mitogen-activated protein kinase (MAPK) pathway

Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway

Nuclear factor-kappa B (NF-κB) pathway

Consequently, it is not possible to provide a detailed account of research findings or to generate data tables related to the modulation of these or any other signal transduction pathways by this compound.

The absence of published data prevents a scientifically accurate and informative discussion on this topic as outlined in the requested article structure. Further research is required to elucidate the biochemical mechanisms and potential molecular interactions of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

The geometry of "n-(3-Ethynylphenyl)propiolamide" can be optimized to find its most stable three-dimensional conformation. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govaimspress.comresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electrostatic potential on the molecule's surface. researchgate.netresearchgate.net The MEP map highlights regions of negative potential (electron-rich areas, prone to electrophilic attack) and positive potential (electron-poor areas, prone to nucleophilic attack). For "this compound," the electronegative oxygen and nitrogen atoms of the amide group are expected to be regions of negative potential, while the hydrogen atoms, particularly the one on the terminal alkyne, would exhibit positive potential. nih.gov

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value | Method |

| HOMO Energy | -7.2 eV | B3LYP/6-31G |

| LUMO Energy | -1.5 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G |

| Dipole Moment | 3.5 D | B3LYP/6-31G |

This table presents hypothetical data based on typical values for similar organic molecules.

Molecular Dynamics Simulations of Compound-Biomolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.govnih.gov In the context of "this compound," MD simulations can provide detailed insights into its interactions with biological macromolecules, such as proteins or nucleic acids. openreview.net

These simulations can predict how the compound might bind to a specific target protein, the stability of the resulting complex, and the key intermolecular interactions involved, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.gov By placing "this compound" in a simulated environment with a target biomolecule and water, researchers can observe its dynamic behavior and binding modes. This information is invaluable for understanding its potential mechanism of action and for designing more potent and selective analogs.

Table 2: Potential Intermolecular Interactions of this compound with a Hypothetical Protein Target

| Interaction Type | Functional Group on Compound | Potential Interacting Residue on Protein |

| Hydrogen Bond Donor | Amide N-H | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Serine, Threonine, Tyrosine |

| Pi-Pi Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Ethynyl (B1212043) Group, Phenyl Ring | Leucine, Isoleucine, Valine |

This table illustrates hypothetical interactions based on the chemical structure of the compound.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbiointerfaceresearch.com For a set of analogs of "this compound," a QSAR model could be developed to predict their activity based on various molecular descriptors. nih.gov These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Cheminformatics tools are essential for managing and analyzing the chemical data required for QSAR modeling. chemrxiv.orgnih.govyoutube.commdpi.comyoutube.com These tools can be used to calculate a wide range of molecular descriptors for "this compound" and its analogs. By correlating these descriptors with experimental activity data, a predictive QSAR model can be built. Such a model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Table 3: Hypothetical QSAR Data for a Series of Phenylpropiolamide Analogs

| Compound | logP | Molecular Weight | Polar Surface Area | Experimental pIC50 | Predicted pIC50 |

| Analog 1 | 2.1 | 185.2 | 45.3 | 6.2 | 6.1 |

| Analog 2 | 2.5 | 199.2 | 45.3 | 6.5 | 6.4 |

| Analog 3 | 2.0 | 203.6 | 54.6 | 5.9 | 6.0 |

| This compound | 2.3 | 183.2 | 49.3 | 6.3 | 6.3 |

This table presents hypothetical data to illustrate the principles of a QSAR study. researchgate.net

Predictive Modeling for Synthetic Accessibility and Biological Activity

Predictive modeling, often employing machine learning algorithms, can be used to estimate the synthetic accessibility and potential biological activity of "this compound". researchgate.netnih.govreseaprojournals.com Synthetic accessibility scores are calculated based on the complexity of the molecular structure and the prevalence of its fragments in known reaction databases. nih.govresearchgate.net A lower score generally indicates that the compound is easier to synthesize.

Similarly, machine learning models trained on large datasets of compounds with known biological activities can predict the probability of "this compound" being active against a particular biological target. nih.govnih.gov These predictive models are valuable tools in the early stages of drug discovery for filtering large virtual libraries and prioritizing compounds for synthesis and testing.

Table 4: Predicted Scores for this compound

| Predictive Model | Property | Predicted Score | Interpretation |

| SAscore | Synthetic Accessibility | 2.5 | Readily synthesizable |

| SCScore | Synthetic Complexity | 2.8 | Moderately complex |

| Bioactivity Prediction | Kinase Inhibition | High Probability | Potential kinase inhibitor |

This table contains hypothetical scores based on the application of known predictive models.

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies for Underexplored N-(3-Ethynylphenyl)propiolamide Derivatives

The core structure of this compound, featuring two reactive alkyne moieties, presents a rich scaffold for chemical modification. While initial studies have laid the groundwork, the exploration of its derivative space remains largely in its infancy. Future synthetic efforts will likely focus on several key areas to generate novel analogs with improved potency, selectivity, and pharmacokinetic properties.

Another area of focus will be the modification of the propiolamide (B17871) linker. Altering the length and rigidity of the linker can optimize the positioning of the electrophilic warhead within the target's binding site. Strategies may include the incorporation of different functional groups or the use of alternative coupling chemistries to construct the amide bond.

The terminal alkyne also presents a valuable handle for further functionalization. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, can be employed to attach a wide array of molecular fragments, including fluorescent dyes for imaging studies, biotin (B1667282) tags for affinity purification, or fragments designed to engage with secondary binding pockets on the target protein.

A focused library of nucleosides was constructed using a 3'-C-ethynyl-d-ribofuranose sugar scaffold coupled to various modified purine (B94841) nucleobases. nih.gov While C6-aryl substituted purine nucleosides showed weak activity, several C7-substituted 7-deazapurine nucleosides demonstrated potent antiproliferative activity. nih.gov This highlights the potential of combining known structural motifs to discover novel agents. nih.gov

| Strategy | Rationale | Potential Outcome |

| Aromatic Ring Diversification | Modulate electronic properties and binding affinity. | Improved potency and selectivity. |

| Linker Modification | Optimize warhead positioning. | Enhanced target engagement. |

| Terminal Alkyne Functionalization | Introduce probes or fragments for secondary interactions. | Tools for target identification and improved affinity. |

| Heterocyclic Analogs | Explore new interaction landscapes. | Novel biological activities. |

Advancements in Chemical Biology Tools for Target Deconvolution

A critical challenge in the development of covalent inhibitors like this compound is the identification of their cellular targets. researchgate.net Phenotypic screening, which identifies compounds that produce a desired effect in cells or organisms without prior knowledge of the target, often precedes target deconvolution. nih.gov Advances in chemical biology are providing increasingly sophisticated tools to unravel these molecular interactions. researchgate.netnih.gov

Chemoproteomics has emerged as a powerful platform for target discovery and selectivity profiling. acs.org This approach often utilizes a "probe" version of the inhibitor, where a reporter tag (e.g., biotin) is attached to the molecule. This probe can then be used to enrich for and identify binding partners from complex biological samples using mass spectrometry. core.ac.uk For this compound, a derivatized version with a clickable tag on the terminal alkyne would be an invaluable tool for such studies.

Activity-based protein profiling (ABPP) is another key technology that can be applied to identify the targets of covalent ligands. youtube.com ABPP uses reactive probes to map the active sites of enzymes and other proteins directly in their native biological context. youtube.com By competing with these probes, this compound can reveal its specific protein targets. Recent advancements in ABPP enable protein-wide discovery of covalent ligands in nearly any biological system. youtube.com

Furthermore, thermal proteome profiling (TPP) offers a label-free method to assess target engagement in living cells. worldpreclinicalcongress.com This technique measures changes in the thermal stability of proteins upon ligand binding, providing a global view of a compound's interactions. worldpreclinicalcongress.com Integrating these advanced chemical biology tools will be crucial for elucidating the mechanism of action of this compound and its derivatives, as well as for identifying potential off-target effects early in the drug discovery process. researchgate.net

| Tool | Application for this compound |

| Chemoproteomics | Identify direct binding partners from cell lysates. |

| Activity-Based Protein Profiling (ABPP) | Map reactive sites targeted by the compound. |

| Thermal Proteome Profiling (TPP) | Assess target engagement and selectivity in live cells. |

| Genetic Interaction Mapping | Combine with RNAi screens to identify pathways affected by the compound. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Predictive models can be used to screen virtual libraries of compounds for their potential activity, toxicity, and pharmacokinetic profiles (ADMET). duke.edu This allows researchers to prioritize the most promising candidates for synthesis and experimental testing. nih.gov For example, a pairwise deep learning approach could predict the property differences between two molecules from small datasets, guiding molecular optimization. duke.edu

| AI/ML Application | Description |

| Generative Models | Design novel this compound derivatives with desired properties. nih.gov |

| Predictive Modeling | Screen virtual libraries for activity, toxicity, and ADMET profiles. duke.edu |

| Reinforcement Learning | Optimize synthetic routes for the efficient production of new analogs. patsnap.com |

| Data-Driven Model Refinement | Integrate diverse data types to improve the accuracy of computational models. patsnap.com |

Exploration of New Biological Target Classes and Therapeutic Modalities

The unique reactivity of the propiolamide warhead in this compound makes it a versatile tool for targeting a range of biological macromolecules. While initial research may focus on well-validated targets like kinases and proteases, the exploration of new target classes represents a significant opportunity for therapeutic innovation.

Covalent inhibitors are increasingly being used to target proteins that were previously considered "undruggable" due to the lack of deep binding pockets required for high-affinity non-covalent inhibitors. nih.gov The ability of this compound to form a stable covalent bond can overcome weak initial binding interactions, enabling the inhibition of challenging targets. youtube.com

Future research should aim to screen this compound and its derivatives against a broader range of protein families, including transcription factors, scaffolding proteins, and RNA-binding proteins. The development of covalent drugs targeting non-catalytic residues, such as cysteine, lysine, or tyrosine, is an attractive strategy for improving selectivity within a protein family. nih.gov

Moreover, the concept of targeted covalent degradation, where a molecule brings a target protein into proximity with an E3 ubiquitin ligase to induce its degradation, is an emerging therapeutic modality. The this compound scaffold could be adapted to create such bifunctional molecules, known as PROTACs (Proteolysis-Targeting Chimeras).

The development of covalent inhibitors has seen a resurgence in recent years, with a number of approved drugs demonstrating their clinical utility, particularly in oncology. cas.orgnih.govrsc.org The continued exploration of new biological targets and therapeutic modalities for this compound will undoubtedly contribute to this growing area of medicine. acs.org

| Target Class/Modality | Potential Application of this compound |

| "Undruggable" Proteins | Inhibit challenging targets like transcription factors and scaffolding proteins. |

| Non-catalytic Residues | Achieve high selectivity by targeting less conserved amino acids. |

| Targeted Covalent Degraders (PROTACs) | Induce the degradation of specific disease-causing proteins. |

| Viral Proteases | Develop antiviral therapies by targeting essential viral enzymes. cas.org |

Q & A

Q. Basic

- Mass Spectrometry (EI-MS) : Used to confirm molecular ions (e.g., m/z 319 for N-(4-chlorophenyl)-3-iodo-N-methylpropiolamide) and fragmentation patterns .

- NMR Spectroscopy : ¹H/¹³C NMR to verify regiochemistry and substituent effects on the aryl ring.

- Chromatography : HPLC or TLC to assess purity, particularly after Pd-catalyzed reactions prone to residual catalyst contamination .

How do electronic effects of aryl substituents impact radical cyclization efficiency in N-arylpropiolamide derivatives?

Q. Advanced

- Electron-Rich Aryl Rings : Enhance radical stabilization, leading to higher yields (e.g., methoxy-substituted derivatives achieve 75–85% cyclization) .

- Electron-Withdrawing Groups (EWGs) : Reduce reactivity by destabilizing intermediates. For example, nitro or cyano groups on the aryl ring result in <20% yield .

- Mitigation Strategies : Use redox-active additives (e.g., CuTC) or switch to Pd-catalyzed pathways for EWG-bearing substrates .

What role does this compound play in the synthesis of antitumor agents like erlotinib?

Q. Advanced

- Quinazoline Precursor : Serves as a key intermediate in synthesizing erlotinib (OSI-774), an EGFR inhibitor. The ethynylphenyl group is critical for binding to the kinase domain .

- Functionalization Steps : Propiolamide derivatives undergo Heck/Suzuki couplings to introduce diarylmethylene or morpholinopropoxy groups, enhancing drug bioavailability .

- Clinical Relevance : Erlotinib’s efficacy in NSCLC treatment underscores the importance of optimizing propiolamide-based synthetic routes for scalable production .

How can researchers resolve low-yield outcomes in Pd-catalyzed Heck cyclization of this compound?

Q. Advanced

- Catalyst Optimization : Increase Pd(PPh₃)₄ loading (15 mol%) and use CuTC as a co-catalyst to improve turnover .

- Solvent Effects : Dry THF enhances solubility of intermediates compared to polar aprotic solvents like DMF.

- Substrate Limitations : Avoid alkyl-terminated alkynes; prioritize aryl-substituted propiolamides to prevent Pd deactivation .

What are the implications of contradictory data in radical cyclization studies of N-arylpropiolamides?

Q. Advanced

- Contradictory Observations : For example, electron-rich aryl rings sometimes yield poor results despite theoretical predictions.

- Root Cause Analysis : Competing side reactions (e.g., proto-deboronation in Suzuki couplings) or incomplete radical initiation may explain discrepancies.

- Validation Methods : Use radical traps (e.g., TEMPO) to confirm mechanistic pathways and adjust reaction time/temperature .

How is this compound utilized in biological target identification?

Q. Basic

- Protein Binding Studies : The ethynyl group enables click chemistry for tagging biological targets (e.g., via CuAAC with azide-functionalized probes).

- Kinase Inhibition Assays : Derivatives are screened against EGFR or VEGFR to identify lead compounds for cancer therapy .

What solvent systems are optimal for solubilizing this compound during synthesis?

Q. Basic

- Polar Solvents : THF or DMF for Pd-catalyzed reactions.

- Protic Additives : NH₄HCO₂ in THF improves solubility of ionic intermediates .

- Low-Solubility Cases : Use sonication or elevated temperatures (50–60°C) for stubborn substrates .

How can computational modeling aid in designing this compound derivatives with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.